Boc-D-Glu-OBzl

Chiral purity Enantiomeric excess Quality control

Boc-D-Glu-OBzl is the definitive, non-proteinogenic D-amino acid for introducing D-γ-glutamic acid residues via Boc SPPS. Substitution with the L-enantiomer (CAS 30924-93-7) or esters like Boc-D-Glu-OtBu fundamentally destroys biological activity. Its orthogonal α-Boc (cleaved by TFA) and α-benzyl ester (cleaved by HF/hydrogenolysis) protecting groups enable precise chain elongation. For high-throughput screening, source ≥99.7% chiral HPLC purity to eliminate false positives from diastereomeric impurities. This is the bioactive stereoisomer used in potent leukotriene A₄ hydrolase inhibitors.

Molecular Formula C17H23NO6
Molecular Weight 337.372
CAS No. 30924-93-7; 34404-30-3
Cat. No. B2497442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Glu-OBzl
CAS30924-93-7; 34404-30-3
Molecular FormulaC17H23NO6
Molecular Weight337.372
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
InChIKeyCVZUKWBYQQYBTF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Glu-OBzl (CAS 34404-30-3) for D‑γ‑Glutamyl Peptide Synthesis and Chiral Building Block Procurement


Boc-D-Glu-OBzl (N-α‑tert‑butyloxycarbonyl‑D‑glutamic acid α‑benzyl ester) is a protected D‑amino acid derivative serving as the standard building block for introducing D‑γ‑glutamic acid residues into peptides via Boc solid‑phase peptide synthesis (Boc SPPS) . With molecular formula C₁₇H₂₃NO₆ and a purity specification of ≥98% (TLC), this compound is supplied as a white to beige powder with an optical rotation α 25/D (c=1 in methanol) of +26.5° to +31.5° .

Why Boc-D-Glu-OBzl Cannot Be Replaced by Boc‑L‑Glu‑OBzl or Other D‑Glutamic Acid Esters in Peptide Synthesis


Substituting Boc-D-Glu-OBzl with its L‑enantiomer (Boc‑L‑Glu‑OBzl, CAS 30924‑93‑7) or with alternative D‑glutamic esters (e.g., Boc‑D‑Glu‑OtBu, Boc‑D‑Glu‑OMe) fundamentally alters or destroys biological activity. The D‑enantiomer is non‑proteinogenic, and its incorporation is essential for generating the correct three‑dimensional conformation of bioactive peptides—particularly those mimicking natural products or targeting chiral‑sensitive receptors [1]. Additionally, while Boc‑D‑Glu‑OtBu and Boc‑D‑Glu‑OMe share the D‑stereochemistry, their orthogonal protecting groups are incompatible with Boc‑SPPS workflows that require benzyl ester‑based side‑chain protection cleavable via catalytic hydrogenation or HF, making them unsuitable as drop‑in replacements for the α‑benzyl ester .

Quantitative Differentiation Evidence for Boc‑D‑Glu‑OBzl: Chiral Purity, Optical Rotation, Racemization Control, and Application Performance


Enantiomeric Differentiation by Optical Rotation: Boc-D-Glu-OBzl vs. Boc-L-Glu-OBzl

Boc‑D‑Glu‑OBzl exhibits a positive optical rotation, whereas its L‑enantiomer exhibits a negative rotation of equal magnitude, enabling unambiguous identity confirmation and enantiomeric purity assessment. This property is critical for procurement decisions where D‑stereochemistry must be verified before use in chiral peptide synthesis .

Chiral purity Enantiomeric excess Quality control

Racemization Suppression During Activation: Boc-D-Glu-OBzl Compared to Unprotected D-Glutamic Acid

The steric bulk of the tert‑butoxycarbonyl (Boc) protecting group suppresses racemization during carboxyl activation by minimizing enolization at the α‑carbon. This protection strategy achieves enantiomeric purity >99.9% in model dipeptide syntheses, a level unattainable with unprotected D‑glutamic acid, which undergoes significant racemization under standard coupling conditions .

Racemization Enantiomeric purity Peptide coupling

Chiral Purity Specification: ≥99.7% by Chiral HPLC for High‑Fidelity Peptide Synthesis

Boc‑D‑Glu‑OBzl is available with a certified purity of ≥99.7% as determined by chiral HPLC, a specification that ensures the absence of L‑enantiomer contamination that could otherwise compromise the stereochemical integrity of the final peptide .

Chiral HPLC Enantiomeric purity Quality specification

Synthetic Efficiency: Cs‑Derived Boc‑Glu(OBzl)‑Resin Increases Peptide Yield by One‑Third

When Boc‑Glu(OBzl) is immobilized as a cesium salt‑derived resin for SPPS, side reactions during synthesis and cleavage are substantially reduced. This optimized resin form increased the yield of the model peptide GHRPLDKKREE by one‑third (33%) compared to standard Boc‑Glu(OBzl) resin formulations, demonstrating that the benzyl ester protecting group, when properly derivatized, confers tangible synthetic advantages [1].

Solid-phase peptide synthesis Yield optimization Side reaction suppression

Optimal Procurement and Application Scenarios for Boc‑D‑Glu‑OBzl


Synthesis of D‑Glutamic Acid‑Containing Peptide Therapeutics

Boc‑D‑Glu‑OBzl is the definitive building block for constructing therapeutic peptides containing D‑γ‑glutamic acid residues via Boc SPPS . Its D‑stereochemistry is essential for generating non‑natural peptide conformations that resist proteolytic degradation and exhibit enhanced in vivo stability. The orthogonal α‑Boc and α‑benzyl ester protecting groups enable selective deprotection: Boc cleavage with TFA exposes the N‑terminus for chain elongation, while the benzyl ester remains intact until final HF or hydrogenolytic cleavage, preserving the γ‑carboxyl side chain throughout synthesis .

Chiral Peptide Library Construction Requiring ≥99.7% Enantiomeric Purity

For research groups constructing stereochemically defined peptide libraries for high‑throughput screening, procurement of Boc‑D‑Glut‑OBzl certified to ≥99.7% purity by chiral HPLC is non‑negotiable . Even 0.3% contamination with the L‑enantiomer can produce diastereomeric impurities that generate false‑positive or false‑negative screening results, wasting downstream assay resources. The optical rotation specification (+26.5° to +31.5°) provides a rapid in‑house QC checkpoint prior to initiating synthesis .

Synthesis of Glutamic Acid Analogs as Leukotriene A₄ Hydrolase Inhibitors

Boc‑D‑Glu‑OBzl has been explicitly utilized as a starting material for the preparation of glutamic acid analogs that act as potent inhibitors of leukotriene A₄ hydrolase . In this application, the D‑stereochemistry is critical for achieving the correct spatial orientation of the glutamic acid moiety within the enzyme active site. Procurement of the D‑enantiomer rather than the L‑form directly enables the synthesis of the bioactive stereoisomer without requiring subsequent chiral resolution steps.

Large‑Scale Peptide Production with Optimized Resin Yield

For scale‑up of Boc‑SPPS processes where peptide yield directly impacts cost‑of‑goods, the cesium‑salt‑derived Boc‑Glu(OBzl)‑resin formulation offers a documented 33% yield advantage over standard resin preparations by suppressing side reactions during synthesis and cleavage . This yield improvement translates to reduced raw material consumption and lower purification burden, making it the economically rational choice for multi‑gram to kilogram‑scale peptide production campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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